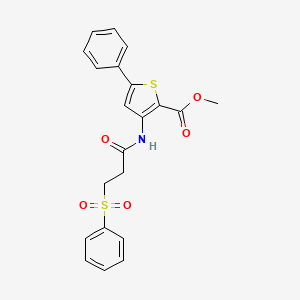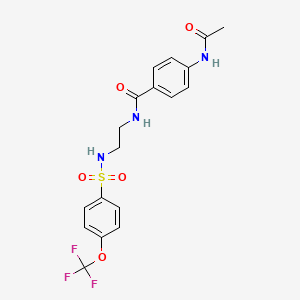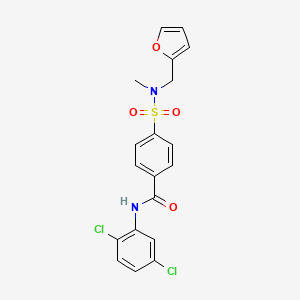![molecular formula C13H18N4 B2616292 N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1156279-72-9](/img/structure/B2616292.png)
N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development. This compound belongs to the class of pyrazolopyridine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes such as protein kinases, which are involved in various cellular processes. This inhibition may lead to the modulation of various signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been studied for its effects on various inflammatory pathways. This compound has also been found to inhibit certain enzymes such as protein kinases, which are involved in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine in lab experiments is its potential applications in drug development. This compound has been found to exhibit inhibitory activity against certain enzymes such as protein kinases, which are involved in various cellular processes. However, one of the limitations is the lack of understanding of its mechanism of action, which can make it difficult to interpret the observed effects.
Direcciones Futuras
There are several future directions for the study of N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine. One direction is to further investigate its mechanism of action and identify its molecular targets. This can help in the development of more specific inhibitors and improve our understanding of the observed effects. Another direction is to study its potential applications in the treatment of various diseases such as cancer and inflammatory disorders. This can involve the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the development of new synthetic methods for this compound can also be explored to improve its accessibility and availability for research purposes.
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and explore its applications in various fields.
Métodos De Síntesis
The synthesis of N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine has been reported in the literature. One of the methods involves the reaction of 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified by column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine has been studied for its potential applications in drug development. It has been found to exhibit inhibitory activity against certain enzymes such as protein kinases, which are involved in various cellular processes. This compound has also shown potential as an anti-inflammatory agent and has been studied for its effects on various inflammatory pathways.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-9(2)17-13-11(7-16-17)5-12(8-15-13)14-6-10-3-4-10/h5,7-10,14H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQLZDTXHWVVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2616212.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![5-Bromo-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616220.png)



![4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2616226.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2616229.png)
![7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2616231.png)
![Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2616232.png)